molecular formula C8H12N2O3 B3159798 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 864522-54-3

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3159798
CAS No.: 864522-54-3
M. Wt: 184.19
InChI Key: GXQNAWRYMFDOME-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 864522-54-3) is a high-purity heterocyclic building block of significant interest in medicinal and agrochemical research . This compound, with a molecular formula of C8H12N2O3 and a molecular weight of 184.19 g/mol to 184.20 g/mol, serves as a versatile synthetic intermediate for constructing more complex molecules . Pyrazole carboxylic acid derivatives are prominent scaffolds in drug discovery due to their wide range of pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, related pyrazole-5-carboxylic acid structures have been extensively studied as core templates in the synthesis of novel compounds with insecticidal activities, demonstrating the potential of this chemical class in agrochemical development . As a reagent, it is characterized by its typical handling precautions, being harmful if swallowed, and causing skin and serious eye irritation . This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)10(9-6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQNAWRYMFDOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-5-carboxylic acid derivatives vary in substituents at positions 1 and 3. Key structural analogues include:

Compound Name Substituent at Position 1 Substituent at Position 3 Core Structure Reference
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 2-Methoxyethyl Methyl Pyrazole-5-carboxylic acid
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl Methyl Pyrazole-5-carboxylic acid
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid Cyclobutylmethyl Methyl Pyrazole-5-carboxylic acid
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid Ethyl (pyrazole) Methyl (pyrazole) Pyrazole-isoxazole hybrid
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Ethyl Trifluoromethyl Pyrazole-4-carboxylic acid

Key Observations :

  • Position 3 : Methyl is a common substituent, but trifluoromethyl (in ) increases electron-withdrawing effects, altering acidity and reactivity.

Key Observations :

  • Alkylation (e.g., ) and ester hydrolysis (e.g., ) are common strategies.
  • Hybrid structures (e.g., pyrazole-isoxazole in ) require multi-step protocols, often with lower yields.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Solubility Trends Reference
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 214.22 N/A ~3.7 Moderate (polar substituent)
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 194.23 N/A 3.68 Low (bulky alkyl group)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 278.31 136 N/A Low (aromatic substituents)
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 208.14 N/A ~1.5 High (electron-withdrawing CF₃)

Key Observations :

  • The 2-methoxyethyl group likely improves water solubility compared to aryl or bulky alkyl substituents.
  • Trifluoromethyl groups (e.g., ) lower pKa, increasing acidity.

Biological Activity

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C8H11N3O3C_8H_{11}N_3O_3 and its structure features a pyrazole ring substituted with a methoxyethyl group and a carboxylic acid moiety.

Insecticidal Activity

Research indicates that pyrazole derivatives exhibit significant insecticidal properties. A study synthesized several pyrazole-5-carboxylic acid derivatives, including variations of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, demonstrating effective mortality rates against Aphis fabae, a common pest in agriculture. For instance, one derivative showed an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

CompoundTarget PestConcentration (mg/L)Mortality Rate (%)
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acidAphis fabae12.585.7
Commercial Insecticide (Imidacloprid)Aphis fabae12.5Comparable

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds related to the pyrazole structure have shown moderate activity against various bacteria and fungi. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) around 250 µg/mL . The specific activity of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid in this context remains to be fully elucidated but suggests potential for further investigation.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. The study aimed to assess their biological activity through various assays:

  • Synthesis : The compound was synthesized through established protocols involving hydrazine derivatives and appropriate acylating agents.
  • Bioassays : The synthesized compounds underwent insecticidal bioassays against Aphis fabae, with results indicating promising insecticidal properties for certain derivatives.
  • Antimicrobial Testing : Further testing against pathogenic microorganisms was conducted, revealing moderate activity levels.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by substituents on the pyrazole ring and the carboxylic acid group. Variations in these groups can enhance or diminish activity against specific biological targets. For instance, modifications in the alkyl chain length or functional groups attached to the nitrogen atoms can significantly impact both insecticidal and antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

  • Methodology :

  • Stepwise Functionalization : Begin with a pre-functionalized pyrazole core (e.g., 3-methylpyrazole) and introduce the 2-methoxyethyl group via nucleophilic substitution or alkylation. For example, alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can target the N1 position. Subsequent carboxylation at the C5 position may involve halogenation followed by carbonylation or direct oxidation of a methyl group using KMnO₄/H₂SO₄ .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on substitution patterns:
  • The methoxyethyl group (N1) shows a triplet (~δ 3.5–3.7 ppm for –OCH₂–) and a singlet for the methoxy group (δ ~3.3 ppm).
  • The C5 carboxylic acid proton is absent (exchanged in D₂O), but its carbonyl carbon appears at δ ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the carboxylic acid group via a broad O–H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole alkylation be systematically addressed?

  • Methodology :

  • Computational Guidance : Use density functional theory (DFT) to calculate the relative stability of alkylation intermediates. For example, the B3LYP/6-31G(d) level can predict preferential substitution at N1 over N2 due to steric or electronic factors .
  • Experimental Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. K₂CO₃) to favor N1 alkylation. For instance, polar aprotic solvents enhance nucleophilicity at N1 .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Methodology :

  • DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The carboxylic acid group (C5) and pyrazole N2 are likely reactive centers .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the carboxylic acid and active-site residues .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized Assays : Re-evaluate antimicrobial activity using CLSI (Clinical and Laboratory Standards Institute) protocols. For example, test against E. coli (ATCC 25922) with MIC (minimum inhibitory concentration) determination via broth microdilution .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid) to isolate the impact of substitution patterns. Use logistic regression to correlate functional groups with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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